molecular formula C10H9BrN2O2 B1444063 Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 1134327-78-8

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B1444063
CAS RN: 1134327-78-8
M. Wt: 269.09 g/mol
InChI Key: RFXYTCVVADLKLC-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl methyl acetate, is an organic compound with a molecular formula of C9H9BrNO2. It is a colorless solid that is soluble in a variety of organic solvents and has been used in a variety of scientific research applications. This compound is of particular interest due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Compounds derived from this molecule have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and more. Abnormal activation of FGFR signaling pathways is associated with cancer progression and resistance to therapy, making FGFR a significant target for cancer therapeutics.

Breast Cancer Treatment

In the context of breast cancer, specific derivatives of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate have been synthesized and evaluated for their efficacy . These compounds have demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis. Furthermore, they significantly inhibited the migration and invasion of breast cancer cells, suggesting a potential role in preventing metastasis.

Synthesis of FGFR Inhibitors

The synthesis of FGFR inhibitors using this compound as a starting material has been documented . The process involves reacting the compound with various substituted aldehydes to obtain a series of potent FGFR inhibitors. These inhibitors have shown promise in preclinical studies, with one compound exhibiting potent FGFR inhibitory activity and low molecular weight, beneficial for subsequent optimization.

Diabetes Management

Derivatives of Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate have been explored for their potential to reduce blood glucose levels . This application could be particularly beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension.

Drug Development

The compound’s derivatives are being investigated for their use in drug development, particularly as kinase inhibitors . Kinase inhibitors are an important class of drugs that can regulate signal transduction pathways involved in cell growth, differentiation, and survival. By inhibiting specific kinases, these compounds can be used to treat diseases where these enzymes are dysregulated.

Molecular Research

On a molecular level, Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate serves as a crucial building block in the synthesis of various heterocyclic compounds . These compounds are of interest due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. The ability to synthesize these structures opens up possibilities for creating novel molecules with potential therapeutic applications.

properties

IUPAC Name

methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXYTCVVADLKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=NC=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857536
Record name Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

CAS RN

1134327-78-8
Record name Methyl (4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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